![molecular formula C12H19N3O4S B2371161 9-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1428351-34-1](/img/structure/B2371161.png)

9-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

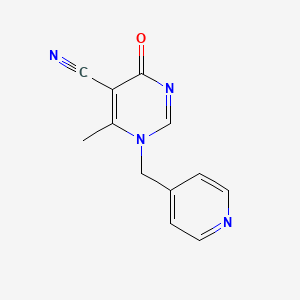

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis

The molecular structure of imidazole compounds is characterized by a five-membered ring containing two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions, particularly those involving proton transfer . They are amphoteric in nature, meaning they can act as both acids and bases .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It has a density of 1.2±0.1 g/cm³, a boiling point of 292.2±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications

Crystal Structure and Thermodynamic Properties

Research on derivatives of 1,5-dioxaspiro[5.5] compounds, such as the study of a new 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety, focuses on their crystal structures and thermodynamic properties. These compounds, with their complex molecular frameworks, offer valuable insights into intermolecular interactions, which are critical in designing materials with specific thermal and structural characteristics (Zeng, Wang, & Zhang, 2021).

Enantioselective Synthesis

The enantioselective synthesis of dioxaspiro[5.5]undecane derivatives has been explored, highlighting their importance in producing chiral compounds. Such synthetic strategies are crucial for developing pheromones and other biologically active substances with specific stereochemical requirements (Iwata et al., 1985).

Novel Synthetic Routes

The development of novel synthetic routes for creating 1,9-dioxa-4-azaspiro[5.5]undecane derivatives demonstrates the versatility of these structures in organic synthesis. These methods open new pathways for synthesizing spiromorpholinotetrahydropyran derivatives, indicating the potential for creating a wide range of novel compounds with diverse applications (Reddy et al., 2014).

Polymer Stabilizers

Spiro[5.5]undecane derivatives have also been investigated for their utility in polymer stabilization. Research into synergistic mechanisms between different types of antioxidants, including those based on spiro[5.5]undecane structures, provides valuable information for designing more effective stabilizers for polymers, enhancing their durability and resistance to degradation (Yachigo, Sasaki, & Kojima, 1992).

Fmoc-Amino Acid Preparation

The use of spiro[5.5]undecane derivatives in the preparation of Fmoc-amino acids showcases their role in peptide synthesis. The development of new reagents that improve the yield and purity of Fmoc-amino acids is crucial for advancing peptide and protein research (Rao et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

9-(1-methylimidazol-4-yl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4S/c1-14-9-11(13-10-14)20(16,17)15-5-3-12(4-6-15)18-7-2-8-19-12/h9-10H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBKTNFRFBDKKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCC3(CC2)OCCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2371078.png)

![2-[(2-Aminophenyl)amino]ethanol hydrochloride](/img/structure/B2371079.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2371081.png)

![[(E)-3-thienylmethyleneamino]thiourea](/img/structure/B2371095.png)

![N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2371096.png)

![1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone](/img/structure/B2371097.png)